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Compound of Interest

Compound Name:

Cat. No.:

3-Chlorobenzenecarbaldehyde

oxime

B8809247

L  Get Quote

CAS: 3717-28-0 | Formula: C7HsCINO | MW: 155.58 g/mol

Executive Summary & Critical Data

3-Chlorobenzaldehyde oxime is a crystalline intermediate widely utilized in the synthesis of
agrochemicals, pharmaceuticals, and metal-chelating ligands. Its melting point (MP) is the
primary indicator of purity and isomeric composition.

: " .

Parameter

Value /| Range

Condition / Note

Standard Melting Point

73-76°C

Commercial Standard (High
Purity)

Literature Range

72-78°C

Varies by solvent & heating
rate

Isomeric Influence

E (anti) vs Z (syn)

E-isomer is thermodynamically
favored

Appearance

White to off-white needles

Crystalline solid
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Scientist’s Note: The melting point of oximes is highly sensitive to the E/Z isomeric ratio.
Standard synthetic protocols typically yield the thermodynamically stable E-isomer (anti), which
corresponds to the 73—76 °C range. A depressed MP (<70 °C) often indicates the presence of

the kinetic Z-isomer, residual aldehyde, or moisture.

Chemical Identity & Isomerism

Understanding the stereochemistry is vital for interpreting melting point deviations. Aldoximes
exist in two geometric forms due to the restricted rotation around the C=N bond.

e (E)-Isomer (Anti): The -OH group is anti to the phenyl ring. This is generally the stable,
higher-melting form isolated from standard synthesis.

e (2)-Isomer (Syn): The -OH group is syn to the phenyl ring. Often formed kinetically or via
photochemical isomerization.
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Figure 1: Reaction pathway favoring the formation of the stable (E)-isomer.

Experimental Protocol: Synthesis & Purification

To achieve the target melting point of 73—76 °C, a controlled synthesis and rigorous purification
are required.
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Standard Synthesis (Scale: 10 mmol)

Reagents:

3-Chlorobenzaldehyde (1.41 g, 10 mmol)

Hydroxylamine hydrochloride (0.83 g, 12 mmol)

Sodium acetate (1.23 g, 15 mmol) or Sodium Carbonate (0.64 g, 6 mmol)

Solvent: Ethanol/Water (3:1, 20 mL)
Procedure:

o Dissolution: Dissolve hydroxylamine HCI and sodium acetate in water (5 mL). Add this to a
stirred solution of 3-chlorobenzaldehyde in ethanol (15 mL).

o Reaction: Stir vigorously at room temperature for 1-2 hours. The oxime may begin to
precipitate as a white solid.

o Validation: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (high R_f) should
disappear.

o Workup:

o If solid precipitates:[1] Dilute with ice-cold water (20 mL) to complete precipitation. Filter
the solid.[2]

o If oil forms:[3][4] Evaporate ethanol under reduced pressure. Extract the agueous residue
with Ethyl Acetate (3 x 15 mL). Dry over anhydrous Na=SOa4 and evaporate.

Purification (Recrystallization)

Impurities (unreacted aldehyde, inorganic salts) drastically lower the MP.
Recommended Solvent System:Ethanol : Water (1:1) or Hexane : Ethyl Acetate.

Protocol:
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e Place the crude solid in a flask.

e Add minimum hot ethanol (~60 °C) to dissolve the solid completely.

e Add hot water dropwise until persistent turbidity appears.

o Add a few drops of ethanol to clear the solution.

 Allow to cool slowly to room temperature, then chill in an ice bath.

« Filter the crystals and dry in a vacuum desiccator over P20s or silica gel.

o Critical Step: Ensure the product is completely dry. Water is a common impurity that
depresses the MP.

Analytical Validation & Troubleshooting

Do not rely on melting point alone. Use this decision logic to validate your compound.

Characterization Checklist

e Melting Point: Sharp transition at 73-76 °C.
IR Spectroscopy:

o Broad -OH stretch: 3100-3300 cm~

o C=N stretch: ~1620-1650 cm~1[5]

o Absence of C=0 stretch (aldehyde peak at ~1700 cm~1).
e« H NMR (DMSO-de):

o Oxime proton (-CH=N-): Singlet at 4 8.1-8.3 ppm.

o Hydroxyl proton (-OH): Singlet at  11.0-11.5 ppm (exchangeable).

Troubleshooting Logic
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Figure 2: Decision tree for troubleshooting melting point deviations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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